![molecular formula C11H11F4N B1528305 {1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine CAS No. 1797116-22-3](/img/structure/B1528305.png)
{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine
Overview
Description
“{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” is a chemical compound with the molecular weight of 233.21 . The IUPAC name for this compound is (1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropyl)methanamine .
Molecular Structure Analysis
The InChI code for “{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” is 1S/C11H11F4N/c12-9-4-7(10(6-16)1-2-10)3-8(5-9)11(13,14)15/h3-5H,1-2,6,16H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” has a molecular weight of 233.21 . More specific physical and chemical properties are not available in the searched resources.Scientific Research Applications
Biased Agonists for Serotonin Receptors
Research has led to the design of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit high affinity for 5-HT1A receptors, selectivity over other receptors, and robust antidepressant-like activity in vivo. One of the lead compounds demonstrated potent efficacy in stimulating ERK1/2 phosphorylation in the rat cortex and displayed antidepressant-like effects in the rat Porsolt test (Sniecikowska et al., 2019).
Monofluorinated Cyclopropanecarboxylates
Another area of research involves the synthesis and structural examination of monofluorinated cyclopropanecarboxylates. These compounds are synthesized through transition metal-catalyzed reactions and have been used as starting materials for the synthesis of various bioactive compounds, including analogs of tranylcypromine, an antidepressant drug (Haufe et al., 2002).
P2X7 Antagonists
The development of P2X7 antagonists for potential treatment of mood disorders has also been explored. A novel dipolar cycloaddition reaction was utilized to access 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, one of which was selected as a clinical candidate for phase I clinical trials (Chrovian et al., 2018).
Safety and Hazards
The compound “{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine” is considered hazardous. It is toxic if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .
Mechanism of Action
Target of Action
Many drugs target proteins, such as enzymes or receptors, that play key roles in biochemical pathways. The specific targets of a compound depend on its chemical structure and the functional groups it contains .
Mode of Action
The compound may interact with its target through various types of chemical bonds, such as ionic or covalent bonds, or through intermolecular forces like hydrogen bonding or van der Waals forces . The nature of these interactions can affect the compound’s potency and selectivity.
Biochemical Pathways
The compound’s interaction with its target can influence various biochemical pathways. For example, it might inhibit an enzyme, blocking a metabolic pathway, or it might activate a receptor, triggering a signal transduction pathway .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can greatly influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups can affect these properties .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For example, it might alter cell signaling, gene expression, or cell metabolism. These effects can ultimately influence the behavior of tissues, organs, and whole organisms .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target .
properties
IUPAC Name |
[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-9-4-7(10(6-16)1-2-10)3-8(5-9)11(13,14)15/h3-5H,1-2,6,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYASVCXSUUUHOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC(=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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